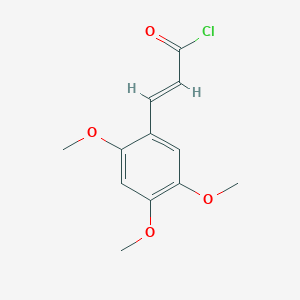
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a trimethoxyphenyl group attached to a prop-2-enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of (E)-3-(2,4,5-trimethoxyphenyl)acrylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
(E)-3-(2,4,5-trimethoxyphenyl)acrylic acid+SOCl2→(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for the reduction of acyl chlorides to alcohols.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can be used under controlled conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
Scientific Research Applications
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It is used in the synthesis of bioactive molecules that can be tested for their biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride is primarily related to its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors. The molecular pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl chloride: Similar structure but with different substitution pattern on the phenyl ring.
(E)-3-(2,4-Dimethoxyphenyl)prop-2-enoyl chloride: Lacks one methoxy group compared to the target compound.
(E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl chloride: Another isomer with a different substitution pattern.
Uniqueness
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and the properties of its derivatives. The presence of three methoxy groups can enhance the electron-donating effect, making the compound more reactive towards nucleophiles compared to its dimethoxy analogs .
Properties
Molecular Formula |
C12H13ClO4 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
InChI Key |
RAXRSHWAHZRMQK-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
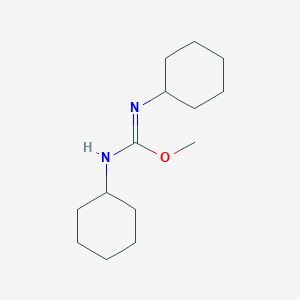
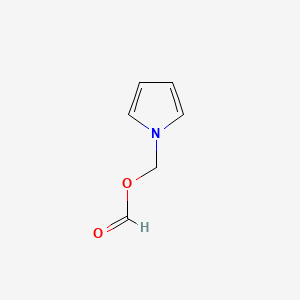
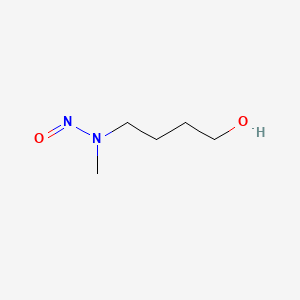

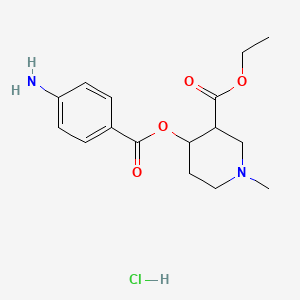
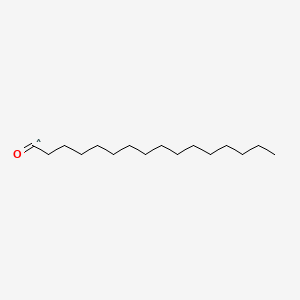
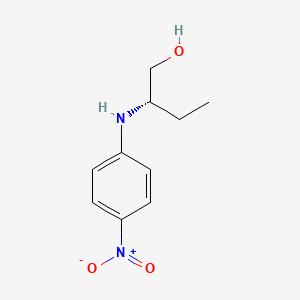
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
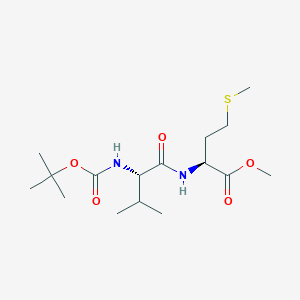
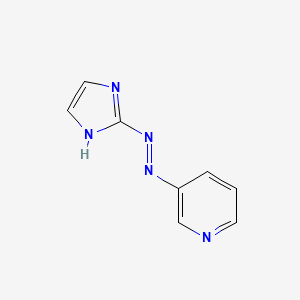
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
